Vanadium oxide (V6O13)

Description

Properties

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium;dioxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/13O.6V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGZPVKRMCXHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

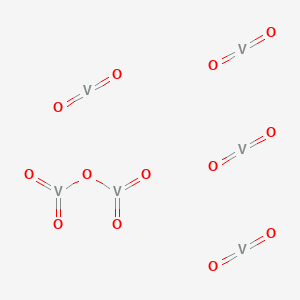

O=[V]=O.O=[V]=O.O=[V]=O.O=[V]=O.O=[V](=O)O[V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O13V6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium IV,V oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12037-42-2 | |

| Record name | Vanadium oxide (V6O13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V6O13) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Crystal Structure of Monoclinic V₆O₁₃

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of V₆O₁₃ in Advanced Energy Storage

Vanadium oxides are a class of materials extensively studied for their rich electrochemical properties, stemming from the multiple oxidation states of vanadium. Among them, the mixed-valence compound V₆O₁₃ has emerged as a particularly promising cathode material for next-generation lithium-ion and zinc-ion batteries.[1][2] Its theoretical specific capacity is high, reportedly up to 420 mAh g⁻¹, with a theoretical energy density of 890 Wh kg⁻¹.[1][2][3] This exceptional performance is intrinsically linked to its unique monoclinic crystal structure, which facilitates rapid ion diffusion and accommodates a large number of intercalating ions.[1][4] This guide provides an in-depth technical exploration of the synthesis, characterization, and detailed crystal structure of monoclinic V₆O₁₃, offering field-proven insights for researchers aiming to harness its potential.

Synthesis of Monoclinic V₆O₁₃: A Tale of Two Methods

The synthesis of phase-pure V₆O₁₃ is challenging due to the narrow stability range of its mixed V⁴⁺/V⁵⁺ valence state.[2] Various methods, including sol-gel, electrodeposition, and thermal decomposition, have been employed, but hydrothermal and solvothermal routes are often preferred for their ability to control morphology and crystallinity at relatively low temperatures.[1][5]

Hydrothermal Synthesis

Hydrothermal synthesis is a robust method for producing well-defined V₆O₁₃ nanostructures, such as nanosheets, microflowers, and nanobelts.[1][6][7][8]

Causality Behind Experimental Choices:

-

Precursors: Vanadium pentoxide (V₂O₅) is a common starting material. A reducing agent, such as oxalic acid, is crucial to reduce some of the V⁵⁺ to V⁴⁺ to achieve the target V₆O₁₃ stoichiometry.[9] The choice and concentration of the reducing agent directly influence the final phase purity.

-

Temperature and Time: Hydrothermal reactions for V₆O₁₃ are typically carried out at temperatures around 180°C.[10] The reaction duration is a critical parameter; insufficient time may lead to incomplete reaction, while excessive time can promote the formation of other vanadium oxide phases like VO₂.[11]

-

Additives and Modifiers: Sometimes, structure-directing agents or dopants (e.g., Na⁺, Al³⁺, Cr³⁺) are introduced to modify the morphology, enhance electronic conductivity, and improve the structural stability during cycling.[2][9][12]

Experimental Protocol: Hydrothermal Synthesis of V₆O₁₃ Microflowers

This protocol is a representative example adapted from literature for synthesizing nanostructured V₆O₁₃.

-

Precursor Solution Preparation:

-

Dissolve V₂O₅ powder in a solution of hydrogen peroxide (H₂O₂). The H₂O₂ acts as an oxidizing agent to form a soluble peroxovanadium complex, which then serves as a precursor.

-

Separately, prepare a solution of a reducing agent, such as oxalic acid dihydrate, in deionized water.[9]

-

-

Hydrothermal Reaction:

-

Mix the two solutions in a Teflon-lined stainless-steel autoclave. Magnetic stirring during this step can promote homogeneity and lead to more uniform nanostructures.[6]

-

Seal the autoclave and heat it to 180°C for a duration of 12-24 hours. The precise time depends on the desired morphology and crystallinity.

-

-

Product Recovery and Post-Processing:

-

After the autoclave cools to room temperature, collect the precipitate by centrifugation.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Dry the final product in a vacuum oven at 60-80°C.

-

-

Annealing (Optional but Recommended):

The Monoclinic Crystal Structure of V₆O₁₃

At room temperature, V₆O₁₃ crystallizes in a monoclinic system, most commonly assigned to the C2/m space group.[11][13][14] This structure is characterized by a unique three-dimensional framework built from distorted VO₆ octahedra that share edges and corners.[15]

Crystallographic Data

The lattice parameters for monoclinic V₆O₁₃ can vary slightly depending on the synthesis method and any incorporated dopants. However, representative values are summarized below.

| Parameter | Representative Value | Source |

| Crystal System | Monoclinic | [11][15][16][17] |

| Space Group | C2/m (No. 12) | [11][13][14][15] |

| a | ~11.92 Å | [1][14] |

| b | ~3.68 Å | [1][14] |

| c | ~10.14 Å | [1] |

| β | ~100.87° | [1][14] |

| Unit Cell Volume (V) | ~436.10 ų | [14] |

Note: Data is compiled from various sources and represents typical values.

Structural Features

The V₆O₁₃ structure is composed of alternating single and double layers of edge-sharing VO₆ octahedra, which are further connected by corner-sharing. This arrangement creates a layered or tunnel-like structure with ample channels, which are critical for the rapid diffusion of ions like Li⁺ and Zn²⁺.[4]

There are three crystallographically distinct vanadium sites within the structure, accommodating the mixed V⁴⁺ and V⁵⁺ oxidation states.[11] This mixed valency is fundamental to its high specific capacity, as it allows for multiple electron transfers during the charge-discharge process.[4] The framework contains numerous vacancies, specifically eight quadrilateral cone vacancies per formula unit, which can theoretically accommodate up to 8 moles of lithium ions.[3]

Structural Characterization: Validating the Synthesis

Confirming the successful synthesis of the monoclinic V₆O₁₃ phase requires a suite of characterization techniques.

X-ray Diffraction (XRD)

XRD is the primary tool for phase identification and structural analysis. The resulting diffraction pattern should be indexed to the monoclinic V₆O₁₃ phase (JCPDS No. 71-2235).[1] Rietveld refinement of the XRD data can be used to precisely determine the lattice parameters and confirm the C2/m space group.

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for evaluating the morphology of the synthesized material. These techniques can confirm the formation of desired nanostructures, such as the microflowers or nanosheets mentioned in the synthesis protocols, which are known to enhance electrochemical performance by increasing the electrode-electrolyte contact area.[8]

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to verify the chemical composition and the mixed-valence state of vanadium. High-resolution scans of the V 2p region will show distinct peaks corresponding to V⁴⁺ and V⁵⁺, confirming the presence of both oxidation states, which is a hallmark of the V₆O₁₃ structure.

Structure-Property Relationship: Why Monoclinic V₆O₁₃ Excels

The superior electrochemical performance of V₆O₁₃ is a direct consequence of its monoclinic crystal structure.

-

High Ion Mobility: The open, layered framework with interconnected tunnels provides low-energy diffusion pathways for guest ions, enabling high-rate capability.[1][4]

-

High Capacity: The presence of multiple vanadium sites with mixed valency (V⁴⁺/V⁵⁺) allows for the transfer of multiple electrons per formula unit, leading to a high theoretical capacity.[1]

-

Structural Stability: While vanadium oxides can suffer from structural changes during deep cycling, the specific arrangement of VO₆ polyhedra in V₆O₁₃ offers a relatively robust framework compared to simpler oxides like V₂O₅. However, poor cycling performance can still be an issue, which researchers often address through nanostructuring or doping.[2]

Conclusion

The monoclinic C2/m crystal structure of V₆O₁₃ is the key to its potential as a high-performance cathode material. Its unique framework of interconnected VO₆ octahedra provides both rapid ion transport channels and a high density of active sites for electrochemical reactions. A thorough understanding of this structure, coupled with controlled synthesis techniques like the hydrothermal method, is essential for researchers and scientists aiming to unlock the full potential of V₆O₁₃ in the next generation of energy storage systems.

References

-

Preparation of sandwich-structured V6O13 via direct current magnetron sputtering for high-capacity zinc-ion batteries. RSC Publishing. Available from: [Link]

-

mp-19457: V6O13 (monoclinic, Cm, 8). Materials Project. Available from: [Link]

-

mp-714921: V6O13 (monoclinic, P2_1/m, 11). Materials Project. Available from: [Link]

-

mp-18896: V6O13 (monoclinic, C2/m, 12). Materials Project. Available from: [Link]

-

The low-temperature structure of V6O13 and the single layer of VO6 octahedra. ResearchGate. Available from: [Link]

-

The crystal structure of V6O13 viewed along the b axis. ResearchGate. Available from: [Link]

-

Hydrothermal Synthesis of Vanadium Oxide Microstructures with Mixed Oxidation States. MDPI. Available from: [Link]

-

Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs. Semantic Scholar. Available from: [Link]

-

High-pressure crystal structures of Wadsley-type vanadium oxides V2O5 and V6O13. Jülich Centre for Neutron Science. Available from: [Link]

-

Stability of Wadsley-type vanadium oxides V2O5 and V6O13 at high pressures. Forschungszentrum Jülich. Available from: [Link]

-

Magnetic-Stirring-Assisted Hydrothermal Synthesis of Nanosheet-Assembled V6O13 Microflowers with Remarkable Electrochemical Performance for Li-Ion Batteries. ACS Publications. Available from: [Link]

-

Synthesis of V6O13 Supported Catalyst for Intensive Catalytic Oxidative Desulfurization of Diesel. ACS Publications. Available from: [Link]

-

3D Interconnected V6O13 Nanosheets Grown on Carbonized Textile via a Seed-Assisted Hydrothermal Process as High-Performance Flexible Cathodes for Lithium-Ion Batteries. PMC - NIH. Available from: [Link]

-

Morphology regulation and electrochemical properties of cathode material V6O13 for lithium-ion battery. ResearchGate. Available from: [Link]

-

Synthesis and Electrochemical Properties of Flower-like Na-doped V6O13 Cathode Materials for Li-ion Batteries. Scientific.Net. Available from: [Link]

-

Octahedral and truncated high-voltage spinel cathodes: the role of morphology and surface planes in electrochemical properties. RSC Publishing. Available from: [Link]

-

Hydrothermal Synthesis of Al/Cr-doped V6O13 as Cathode Material for Lithium-ion Battery. MATEC Web of Conferences. Available from: [Link]

-

Al-doped hydrated V6O13 cathode materials with enhanced rate and cycling properties for aqueous zinc-ion batteries. ResearchGate. Available from: [Link]

-

Synthesis and Electrochemical Performance of V 6 O 13 Nanosheets Film Cathodes for LIBs. MDPI. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of sandwich-structured V6O13via direct current magnetron sputtering for high-capacity zinc-ion batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. matec-conferences.org [matec-conferences.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. High-pressure crystal structures of Wadsley-type vanadium oxides V2O5 and V6O13 - JuSER [juser.fz-juelich.de]

- 14. juser.fz-juelich.de [juser.fz-juelich.de]

- 15. mp-18896: V6O13 (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 16. mp-19457: V6O13 (monoclinic, Cm, 8) [legacy.materialsproject.org]

- 17. mp-714921: V6O13 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]

The Enigmatic Electronic Landscape of Vanadium (IV,V) Oxide (V6O113): A Technical Guide for Researchers

This guide provides a comprehensive exploration of the electronic properties of the mixed-valence vanadium oxide, V6O13. Intended for researchers, materials scientists, and professionals in energy storage development, this document synthesizes fundamental principles with experimental insights to illuminate the complex electronic behavior of this fascinating material. We will delve into its unique crystal structure, the celebrated metal-insulator transition, and the implications of its electronic characteristics for applications, particularly in energy storage.

The Structural Foundation of V6O13's Electronic Properties

At the heart of V6O13's intriguing electronic behavior lies its unique crystal structure. At room temperature, V6O13 adopts a monoclinic C2/m crystal structure.[1][2] This structure is composed of alternating single and double layers of edge- and corner-sharing VO6 octahedra.[1] This layered arrangement is not merely a structural curiosity; it provides two-dimensional pathways that are crucial for ion diffusion, a property extensively exploited in its application as a battery cathode.[3]

The vanadium atoms in V6O13 exist in a mixed-valence state, specifically V4+ (d1) and V5+ (d0).[3][4] This mixed valency is a key determinant of its electronic properties, creating a material that is neither a simple metal nor a straightforward insulator at room temperature. The presence of both localized d-electrons on the V4+ sites and the potential for electron hopping between vanadium sites sets the stage for the complex electronic phenomena observed in this compound.

Below is a representation of the V6O13 crystal structure, highlighting the layered arrangement of VO6 octahedra.

Caption: A simplified 2D representation of the layered V6O13 structure.

The Metal-Insulator Transition: A Hallmark of Correlated Electron Systems

One of the most defining electronic properties of V6O13 is its first-order metal-insulator transition (MIT) that occurs at a critical temperature (Tc) of approximately 150 K.[1] This transition is characterized by an abrupt change in electrical conductivity, often by several orders of magnitude.[5] Above 150 K, V6O13 exhibits metallic or semi-metallic behavior, while below this temperature, it transitions into an insulating state.

This transition is accompanied by a significant decrease in magnetic susceptibility, which is attributed to the formation of spin-singlet V4+-V4+ pairs, often referred to as V-V dimers.[1][6] The formation of these dimers effectively localizes the d-electrons, opening up a gap in the electronic density of states at the Fermi level and leading to the insulating behavior. The symmetry of the crystal structure in the low-temperature insulating phase has been a subject of debate among researchers.[1]

The pressure dependence of the transition temperature has also been investigated, providing further insights into the nature of this electronic phase transition.[5] Furthermore, the application of ultrahigh magnetic fields has been shown to induce a first-order phase transition, leading to the collapse of the V-V dimers and a large negative magnetostriction.[6]

Probing the Electronic Structure: Theoretical and Experimental Approaches

A comprehensive understanding of V6O13's electronic properties requires a synergistic approach, combining theoretical calculations with experimental characterization.

Theoretical Modeling

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating the electronic band structure of V6O13. Methods such as the Generalized Gradient Approximation with Hubbard U correction (GGA+U) and hybrid functionals (HSE06) have been employed to accurately predict the band gap and the electronic density of states.[7] These calculations have confirmed the strong mixing of vanadium t2g and eg orbitals, a consequence of the distorted octahedral coordination, which significantly influences the electronic structure.[7]

Experimental Probes

A variety of experimental techniques are utilized to characterize the electronic properties of V6O13.

| Experimental Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, and lattice parameter changes across the MIT.[5][8] |

| Four-Probe Resistivity Measurement | Temperature-dependent electrical conductivity to determine the MIT temperature and activation energy in the insulating state. |

| Magnetic Susceptibility Measurement | Characterization of the magnetic ordering and the change in magnetic moment across the MIT.[5] |

| X-ray Photoelectron Spectroscopy (XPS) | Determination of the valence states of vanadium (V4+ and V5+) and the elemental composition of the material.[4] |

| Soft X-ray Emission (SXE) Spectroscopy | Investigation of the V 3d-band electronic structure and the effects of lithiation on the valence band.[9][10] |

| Optical Spectroscopy (Reflectance, Ellipsometry) | Determination of the optical conductivity and the electronic band gap.[11][12] |

| Angle-Resolved Photoemission Spectroscopy (ARPES) | Direct visualization of the electronic band structure and the Fermi surface.[13] |

V6O13 in Energy Storage: An Electronic Perspective

The unique electronic and structural properties of V6O13 make it a highly promising cathode material for rechargeable lithium-ion batteries.[1][3][4] Its layered structure facilitates rapid lithium-ion diffusion, leading to good rate capability.[3] The mixed-valence state of vanadium allows for the insertion of multiple lithium ions per formula unit, resulting in a high theoretical specific capacity of approximately 415 mAh/g.[4]

The process of lithium intercalation into the V6O13 lattice is a fascinating interplay of structural and electronic changes. As lithium ions are inserted, they occupy specific sites within the layered structure, and to maintain charge neutrality, vanadium ions are reduced from V5+ and V4+ to lower oxidation states. This electrochemical process is characterized by a series of voltage plateaus in the discharge curve, corresponding to distinct phase transitions within the LixV6O13 system.[10][14]

Crucially, the electronic conductivity of V6O13 decreases as the lithium content increases.[15] This is a critical factor that can limit the material's performance at high rates of discharge. Research efforts to mitigate this issue include nanostructuring the material to shorten ion and electron diffusion pathways and doping with other elements to enhance electronic conductivity.[4][16]

Soft X-ray emission spectroscopy studies have shown that upon lithiation, electrons are added to the top of the valence band in a somewhat rigid-band manner, without significantly distorting the lower-lying bands.[9][10] This indicates a remarkable stability of the overall crystal structure during the initial stages of lithium insertion.[9]

The following workflow illustrates the typical process for evaluating the electrochemical performance of a V6O13 cathode.

Caption: A typical experimental workflow for assessing V6O13 as a battery cathode.

Experimental Protocols

Synthesis of V6O13 Powder via Hydrothermal Method

This protocol provides a general guideline for the synthesis of V6O13. Specific parameters may require optimization.

-

Precursor Solution Preparation: Dissolve a vanadium precursor, such as Vanadium pentoxide (V2O5), in a suitable solvent. A common method involves the reduction of V2O5 using a reducing agent like oxalic acid in deionized water with stirring at an elevated temperature (e.g., 80°C) until a clear blue solution of vanadyl oxalate is formed.[4]

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 160-200°C) for a designated period (e.g., 24 hours).[4]

-

Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

-

Washing and Drying: Wash the collected powder multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts. Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

-

Calcination: Calcine the dried powder under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 350-500°C) for a set duration to obtain the crystalline V6O13 phase.[4]

Four-Probe Resistivity Measurement

This protocol outlines the steps for measuring the temperature-dependent electrical resistivity of a pressed V6O13 pellet.

-

Sample Preparation: Press the synthesized V6O13 powder into a dense pellet using a hydraulic press. Sinter the pellet if necessary to improve mechanical stability and electrical contact.

-

Electrode Attachment: Attach four electrical leads to the pellet in a linear configuration using a conductive silver paste or by sputtering metallic contacts. The two outer probes serve as the current source and sink, while the two inner probes measure the voltage drop.

-

Measurement Setup: Place the sample in a cryostat capable of sweeping the desired temperature range (e.g., 77 K to 300 K). Connect the leads to a precision current source and a voltmeter.

-

Data Acquisition: Apply a constant DC current through the outer probes and measure the voltage across the inner probes as the temperature is slowly varied.

-

Resistivity Calculation: Calculate the resistivity (ρ) at each temperature using the formula: ρ = (V/I) * (A/L) * G, where V is the measured voltage, I is the applied current, A is the cross-sectional area of the pellet, L is the distance between the inner voltage probes, and G is a geometric correction factor.

-

Data Analysis: Plot the logarithm of resistivity versus the inverse of temperature (1/T) to identify the metal-insulator transition temperature and to calculate the activation energy in the insulating region from the slope of the linear portion of the curve.

Conclusion and Future Outlook

Vanadium oxide V6O13 stands as a compelling example of a strongly correlated electron material, where the interplay between its crystal structure, mixed-valence states, and electron-electron interactions gives rise to a rich array of electronic phenomena. The metal-insulator transition remains a focal point of fundamental research, while its application as a high-capacity cathode material continues to drive applied research forward.

Future investigations will likely focus on several key areas:

-

Tailoring Electronic Properties: Doping and nano-structuring strategies will be further explored to enhance the electronic conductivity of LixV6O13, thereby improving its rate capability and cycle life in batteries.

-

Advanced Characterization: In-situ and operando techniques will provide deeper insights into the dynamic structural and electronic changes that occur during electrochemical cycling.

-

Beyond Lithium-ion: The potential of V6O13 as a cathode material for other battery chemistries, such as sodium-ion, magnesium-ion, and zinc-ion batteries, is an emerging area of research.[1]

A thorough understanding of the fundamental electronic properties of V6O13 is paramount for unlocking its full potential in next-generation energy storage and electronic devices. This guide serves as a foundational resource to aid researchers in their exploration of this remarkable material.

References

-

3D Interconnected V6O13 Nanosheets Grown on Carbonized Textile via a Seed-Assisted Hydrothermal Process as High-Performance Flexible Cathodes for Lithium-Ion Batteries. (n.d.). SpringerLink. [Link]

-

Stability of Wadsley-type vanadium oxides V2O5 and V6O13 at high pressures. (2022). Dalton Transactions, 51(5), 1963-1972. [Link]

-

Phase Transition in V6O13. (1969). Journal of the Physical Society of Japan, 26(2), 574-574. [Link]

-

Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs. (2022). Micromachines, 13(12), 2110. [Link]

-

Electronic and optical properties of vanadium oxides from first principles. (2018). Computational Materials Science, 150, 463-471. [Link]

-

(a) The low-temperature structure of V6O13 and (b) the single layer... (n.d.). ResearchGate. [Link]

-

Electronic structure of Li-inserted V6O13 battery cathodes: Rigid band behavior and effects of hybridization. (2005). Applied Physics Letters, 86(6), 062102. [Link]

-

Hydrothermal Synthesis of Al/Cr-doped V6O13 as Cathode Material for Lithium-ion Battery. (2017). MATEC Web of Conferences, 108, 04002. [Link]

-

The prospected application of V6O13 in lithium-ion supercapacitors based on its researches in lithium-ion batteries and supercapacitors. (2020). RSC Advances, 10(49), 29334-29346. [Link]

-

Electronic structure of Li-inserted V6O13 battery cathodes: Rigid band behavior and effects of hybridization. (2005). Applied Physics Letters, 86(6), 062102. [Link]

-

Unraveling the Complex Delithiation and Lithiation Mechanisms of the High Capacity Cathode Material V6O13. (2017). Chemistry of Materials, 29(12), 5236-5245. [Link]

-

Optical conductivity of (a) VO2(B), (b) V6O13, and (c) V2O5. (n.d.). ResearchGate. [Link]

-

Stability of Wadsley-type vanadium oxides V2O5 and V6O13 at high pressures. (2022). Dalton Transactions, 51(5), 1963-1972. [Link]

-

mp-18896: V6O13 (Monoclinic, C2/m, 12). (n.d.). Materials Project. [Link]

-

Synthesis of V6O13 Supported Catalyst for Intensive Catalytic Oxidative Desulfurization of Diesel. (2024). Energy & Fuels. [Link]

-

Metal–insulator transition in V6O13 probed by photoemission and optical studies. (n.d.). ResearchGate. [Link]

-

A review of the preparation and performance improvement of V6O13 as a cathode material for lithium-ion batteries. (2019). Materials Technology, 35(10), 617-630. [Link]

-

Hard X-ray Photoelectron Spectroscopy of Metal–Insulator Transition in V6O13. (n.d.). Journal of the Physical Society of Japan. [Link]

-

Large magnetostriction and first-order phase transition induced by ultrahigh magnetic fields in V6O13. (2024). arXiv preprint arXiv:2401.02213. [Link]

-

LITHIUM BATTERY WITH V6O13 CATHODE MATERIAL. (n.d.). [Link]

-

Vacuum-ultraviolet reflectance and photoemission study of the metal-insulator phase transitions in VO2, V6O13, and V2O3. (1975). Physical Review B, 11(8), 2887-2895. [Link]

-

Al/Ga co-doped V6O13 nanorods with high discharge specific capacity as cathode materials for lithium-ion batteries. (2021). Journal of Materials Science: Materials in Electronics, 32(8), 10563-10574. [Link]

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. researchgate.net [researchgate.net]

- 3. Buy Vanadium oxide (V6O13) | 12037-42-2 [smolecule.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. journals.jps.jp [journals.jps.jp]

- 6. Large magnetostriction and first-order phase transition induced by ultrahigh magnetic fields in V6O13 [arxiv.org]

- 7. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 8. Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Vacuum-ultraviolet reflectance and photoemission study of the metal-insulator phase transitions in VO2, V6O13, and V2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aba-brno.cz [aba-brno.cz]

- 15. d-nb.info [d-nb.info]

- 16. discovery.researcher.life [discovery.researcher.life]

V6O13 mixed valence state characterization

Quantitative Characterization of Mixed-Valence Cathode Materials

A Multi-Modal Analytical Protocol for Advanced Energy Storage

Executive Summary

This technical guide establishes a rigorous framework for characterizing Vanadium Oxide Bronze (

For researchers and drug development professionals transition into materials science, this guide treats the

Part 1: The Physics of Mixed Valence in Wadsley Phases

Wadsley phase-

Electronic Conductivity: Unlike the insulating

, -

The Stoichiometry Challenge: The theoretical average oxidation state is +4.33 .[1]

-

Excess

: Leads to lower conductivity and structural instability.[3] -

Excess

: Indicates over-reduction, often leading to impurity phases like

-

Part 2: Synthesis Strategies Targeting Valence Control

Control of the

Validated Synthesis Workflow

The following logic flow illustrates the critical process parameters (CPPs) required to stabilize the mixed-valence state.

Figure 1: Critical Process Parameters (CPPs) for V6O13 synthesis. Temperature control during annealing is the primary variable affecting the final oxidation state.

Part 3: Primary Characterization – XPS Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is the gold standard for quantifying the surface

Experimental Protocol: XPS Data Acquisition & Fitting

-

Sample Prep: Handle samples in an Ar-filled glovebox to prevent surface oxidation (

) by atmospheric oxygen. Transfer to XPS via vacuum suitcase if possible. -

Acquisition: Use Monochromatic Al K

radiation (1486.6 eV). -

Calibration: Align the adventitious Carbon (C 1s) peak to 284.8 eV.

-

Fitting Constraints:

-

Constrain the Area Ratio of

to -

Constrain the Spin-Orbit Splitting (

) to ~7.3 eV. -

Use a Shirley background subtraction.

-

Reference Binding Energies

The following values are critical for peak deconvolution.

| Species | Orbital | Binding Energy (eV) | FWHM (eV) | Structural Context |

| 515.7 – 516.1 | 1.4 – 1.6 | Reduced centers (Conductive sites) | ||

| 517.2 – 517.4 | 1.2 – 1.4 | Fully oxidized matrix | ||

| 513.6 – 514.5 | ~2.0 | Impurity (Over-reduction) | ||

| O | 530.0 | 1.2 | Lattice Oxygen |

Data Source: Consolidated from Silversmit et al. and NIST Database [1, 2].

Analytical Logic: Deconvolution Workflow

Figure 2: Algorithmic approach to XPS peak deconvolution for mixed-valence quantification.

Part 4: Bulk Characterization (XANES & XRD)

While XPS analyzes the top 1-10 nm, X-ray Absorption Near-Edge Structure (XANES) characterizes the bulk material. This is essential to verify that the mixed valence is intrinsic and not just a surface effect.

XANES Pre-Edge Analysis

The Vanadium K-edge spectra exhibit a distinct pre-edge feature corresponding to the

-

Intensity Correlation: The intensity of the pre-edge peak increases with the oxidation state (

) due to the greater distortion of the coordination environment in -

Centroid Shift: The energy position of the main edge shifts to higher energies (~1-2 eV shift) as the average valence increases from +4 to +5 [3].

XRD Structural Validation

-

Technique: Powder X-ray Diffraction (XRD).

-

Signature: Look for the characteristic monoclinic peaks.

-

(001) peak at

. -

(003) peak at

. -

Note: Disappearance of the (001) peak or broadening often signals the formation of amorphous phases or hydration [4].

-

Part 5: Electrochemical Validation (Functional Assay)

For a "drug development" grade assessment, physical characterization must be validated by functional performance. The electrochemical discharge curve of

The "Staircase" Discharge Signature

When discharged against Lithium (

| Plateau Voltage (vs Li/Li+) | Reaction Step | Li Stoichiometry ( |

| ~2.75 V | Insertion into Cavity I | |

| ~2.55 V | Insertion into Cavity II | |

| ~2.15 V | Insertion into Cavity III |

Diagnostic Criteria:

-

If the 2.75V plateau is missing: Indicates surface degradation or excess

(similar to -

If the capacity fade is rapid (>20% in 10 cycles): Indicates irreversible phase transformation due to poor crystallinity [5].

Figure 3: Electrochemical lithiation pathway. The distinct plateaus confirm the availability of specific mixed-valence sites.

References

-

Silversmit, G., et al. (2004). "Determination of the V2p XPS binding energies for different vanadium oxidation states (V5+ to V0+)." Journal of Electron Spectroscopy and Related Phenomena, 135(3), 167-175. Link

-

NIST X-ray Photoelectron Spectroscopy Database. "Vanadium 2p Spectral Data." Link

-

Wong, J., et al. (1984). "X-ray absorption edge of vanadium in various oxidation states." Physical Review B, 30(10), 5596. Link

- Saidi, M. Y., et al. (1991). "Synthesis and characterization of V6O13.

-

West, K., et al. (1983). "V6O13 as a cathode material for lithium batteries."[1][2][3][4][5][6] Journal of Power Sources, 20(1-2), 165-172. Link

- Islam, M. S., & Egdell, R. G. (1990). "Electronic structure and phase transitions in V6O13.

The Vanadium-Oxygen System Near V₆O₁₃: A Technical Guide to Phase Equilibria and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vanadium-oxygen (V-O) system is a rich and complex landscape of crystalline structures, owing to vanadium's ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5.[1] This versatility gives rise to a variety of oxides, each with unique electronic, optical, and catalytic properties. Among these, V₆O₁₃, a mixed-valence compound containing both V⁴⁺ and V⁵⁺ ions, has garnered significant attention as a promising cathode material for lithium-ion batteries due to its high theoretical capacity and energy density.[2] A thorough understanding of the phase diagram in the vicinity of V₆O₁₃ is paramount for the rational design and synthesis of high-performance materials for energy storage and catalysis. This guide provides an in-depth exploration of the phase equilibria surrounding V₆O₁₃, methodologies for its synthesis, and the experimental techniques used to characterize this intricate system.

The V-O System: A Complex Tapestry of Oxides

The V-O binary phase diagram is characterized by the presence of numerous stable and metastable oxides.[3][4] Key stoichiometrically stable phases include V₂O₃, V₃O₅, VO₂, V₃O₇, and V₂O₅.[1] The region between VO₂ and V₂O₅ is particularly noteworthy, hosting a series of Wadsley phases with the general formula VₙO₂ₙ₊₁.[4][5] V₆O₁₃ is a member of this series and exists in a delicate equilibrium with its neighboring phases, primarily VO₂ and V₂O₅.[6] The stability and formation of these phases are highly sensitive to temperature and oxygen partial pressure, making precise control of synthesis conditions crucial.[3]

Focus on the V₆O₁₃ Region: Phase Equilibria and Transitions

V₆O₁₃ occupies a critical position in the V-O phase diagram between VO₂ and V₂O₅. Its formation and stability are intrinsically linked to the transformations between these two bracketing oxides. While a complete, quantitatively detailed phase diagram for this specific region is a subject of ongoing research, the qualitative relationships are well-established.

At ambient pressure, V₆O₁₃ is structurally stable up to at least 9.4 GPa.[5] It exhibits a monoclinic crystal structure at room temperature.[7] A phase transition is known to occur at approximately 153 K.[7] The synthesis of pure V₆O₁₃ requires careful control of the stoichiometry and thermal treatment to avoid the formation of impurity phases like VO₂ and V₂O₅.[8] The phase relationships can be conceptualized as a series of equilibria that are governed by temperature and the oxygen chemical potential.

Key Phase Relationships:

-

Formation from V₂O₅ and VO₂: V₆O₁₃ can be synthesized through the solid-state reaction of V₂O₅ and VO₂. The stoichiometry of the reactants is critical to obtaining a single-phase product.

-

Decomposition: At elevated temperatures and under certain atmospheric conditions, V₆O₁₃ can decompose. For instance, it can transform into a rutile-related V₀.₉₂O₂ phase at temperatures above 500 K and high pressures.[7]

-

Reversible Phase Transitions: In the context of electrochemical applications, such as in lithium-ion batteries, V₆O₁₃ undergoes reversible phase transitions upon lithium ion insertion and extraction.[2] During discharge (Li⁺ insertion), V₆O₁₃ can partially transform into other phases like Li₀.₆V₁.₆₇O₃.₆₇, Li₃VO₄, and VO₂.[2] This transformation is partially reversible upon charging.[2]

The intricate interplay between these phases underscores the importance of precise synthesis and processing conditions to achieve the desired material properties.

Experimental Determination of the Phase Diagram

Establishing the precise boundaries of the V-O phase diagram in the vicinity of V₆O₁₃ relies on a suite of complementary experimental techniques.[9] The causality behind the selection of these methods lies in their ability to probe structural and thermal changes as a function of temperature and composition.

-

High-Temperature X-ray Diffraction (HT-XRD): This is a cornerstone technique for identifying crystalline phases and their transformations at elevated temperatures.[9] By monitoring the diffraction pattern as a sample is heated and cooled in a controlled atmosphere, researchers can map out the stability regions of different vanadium oxides and identify transition temperatures. The logic is that a change in crystal structure will result in a distinct change in the diffraction pattern.

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): DTA measures the temperature difference between a sample and a reference as a function of temperature, revealing endothermic or exothermic events associated with phase transitions.[9] TGA tracks changes in mass with temperature, which is invaluable for studying oxidation and reduction reactions that define the phase equilibria in the V-O system.[10] Together, these techniques provide crucial thermodynamic data about the stability of different phases.

-

Quenching Experiments: This classic metallurgical technique involves heating a sample to a specific temperature to allow it to reach equilibrium, followed by rapid cooling ("quenching") to "freeze" the high-temperature phase structure for room-temperature analysis, typically by XRD.[10] By performing this at various temperatures and compositions, a map of the phase diagram can be constructed.

The following diagram illustrates the logical workflow for experimentally determining the phase diagram.

Caption: Workflow for the solid-state synthesis of V₆O₁₃.

Data Summary

| Property | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | C2/m | [7] |

| Lattice Parameters (approx.) | a = 11.92 Å, b = 3.68 Å, c = 10.14 Å, β = 100.87° | [5][11] |

| Phase Transition Temperature | ~153 K | [7] |

| Average Vanadium Oxidation State | +4.33 | [2] |

Conclusion

A comprehensive understanding of the phase diagram of the V-O system in the vicinity of V₆O₁₃ is indispensable for the targeted synthesis and application of this important material. The delicate interplay between V₆O₁₃ and its neighboring phases, VO₂ and V₂O₅, necessitates precise control over synthesis parameters such as stoichiometry, temperature, and atmosphere. The experimental techniques of HT-XRD and thermal analysis are crucial for elucidating these phase relationships. The provided synthesis protocol, grounded in the principles of solid-state chemistry and guided by the phase diagram, offers a reliable pathway to obtaining phase-pure V₆O₁₃ for advanced applications in energy storage and beyond.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. mp-18896: V6O13 (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 12. m.youtube.com [m.youtube.com]

A Senior Application Scientist's In-depth Technical Guide to the Thermogravimetric Analysis of V₆O₁₃ Decomposition

For distribution to: Researchers, scientists, and drug development professionals investigating the thermal properties of advanced materials.

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of V₆O₁₃, a mixed-valence vanadium oxide of significant interest in various technological applications, including advanced battery systems. As a material whose performance is intrinsically linked to its thermal stability, a thorough understanding of its decomposition behavior is paramount. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental design, ensuring the generation of reliable and reproducible data. We will explore the nuanced influence of the analytical atmosphere on the decomposition pathway, detail a robust experimental methodology, and provide a framework for interpreting the resulting data.

Introduction: The Significance of V₆O₁₃ and Its Thermal Stability

Vanadium oxides are a fascinating class of materials renowned for their diverse stoichiometries and rich electronic properties. Among these, V₆O₁₃ has emerged as a particularly promising candidate for various applications, largely owing to its unique crystal structure and the presence of vanadium in multiple oxidation states (V⁴⁺ and V⁵⁺).[1] This mixed-valence nature is a key contributor to its high theoretical specific capacity, making it a material of interest for next-generation energy storage solutions.[1]

However, the practical realization of V₆O₁₃'s potential is contingent upon its thermal stability. The temperatures experienced during device fabrication, operation, and potential thermal runaway events can induce phase transformations and decomposition, altering the material's electrochemical properties and potentially compromising device integrity. Thermogravimetric analysis (TGA) is an indispensable technique for probing these thermal events. TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere, providing critical data on decomposition temperatures, reaction kinetics, and the stoichiometry of thermal events.[2]

The Core Principles of Thermogravimetric Analysis (TGA)

At its heart, TGA is a quantitative analytical technique that provides information on the thermal stability and composition of a material. A sample is placed in a high-precision balance located within a furnace, and its mass is continuously monitored as the temperature is increased at a constant rate.[3] The resulting data is typically plotted as mass change versus temperature, yielding a characteristic TGA curve. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, reveals the rate of mass change and is instrumental in identifying the onset and peak temperatures of thermal events.

The choice of atmosphere is a critical experimental parameter that dictates the chemical reactions that occur. An inert atmosphere, such as nitrogen or argon, allows for the study of pyrolysis and inert decomposition, while an oxidizing atmosphere, such as air or pure oxygen, facilitates the investigation of oxidative decomposition.[4]

The Thermal Decomposition of V₆O₁₃: A Tale of Two Atmospheres

The thermal decomposition of V₆O₁₃ is a nuanced process that is highly dependent on the surrounding atmosphere. The mixed-valence state of vanadium in V₆O₁₃ (an average of +4.33) means that it can be either oxidized to V⁵⁺ or reduced to lower oxidation states.

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of an oxidizing agent like air, the V⁴⁺ ions in V₆O₁₃ are susceptible to oxidation. Consequently, the thermal decomposition of V₆O₁₃ in an oxidizing atmosphere is expected to yield V₂O₅, the most stable oxide of vanadium under these conditions. This transformation involves a mass gain due to the uptake of oxygen.

The expected reaction is:

2V₆O₁₃(s) + O₂(g) → 6V₂O₅(s)

This oxidative transformation is a critical consideration for applications where V₆O₁₃ might be exposed to air at elevated temperatures.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere, the decomposition pathway is markedly different. In the absence of an external oxidizing agent, the decomposition is expected to proceed through a disproportionation or a loss of oxygen to form more stable lower vanadium oxides. The V-O phase diagram reveals several stable oxides with lower oxidation states than V₆O₁₃, such as VO₂ and V₂O₃.[5] Therefore, the decomposition in an inert atmosphere is likely to involve a mass loss.

A plausible decomposition pathway could be the transformation of V₆O₁₃ to V₂O₅ and a lower oxide. For instance:

3V₆O₁₃(s) → 8V₂O₅(s) + 2VO₂(g)

It is also conceivable that at higher temperatures, further reduction to V₂O₃ could occur with the release of oxygen.

The following diagram illustrates the logical decomposition pathways of V₆O₁₃ under different atmospheric conditions.

Caption: Decomposition pathways of V₆O₁₃ under different atmospheres.

Experimental Protocol: A Self-Validating System for TGA of V₆O₁₃

The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for the decomposition of V₆O₁₃.

Sample Preparation

-

Homogenization: Ensure the V₆O₁₃ sample is homogenous. If the sample consists of large agglomerates, gently grind it in an agate mortar and pestle to a fine, uniform powder. This promotes even heat distribution and gas diffusion.

-

Sample Mass: Accurately weigh 5-10 mg of the powdered V₆O₁₃ sample using a calibrated microbalance. A consistent sample mass across different runs is crucial for comparability.[6]

-

Crucible Selection: Use a clean, inert crucible, such as alumina or platinum. For V₆O₁₃, an alumina crucible is a cost-effective and suitable choice. Ensure the crucible is cleaned by heating it to a high temperature in the TGA furnace prior to the first use to remove any contaminants.

TGA Instrument Setup and Calibration

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. For temperature calibration, use certified reference materials with known Curie points or melting points.

-

Atmosphere: Select the desired atmosphere (high-purity nitrogen for inert conditions or dry air for oxidizing conditions). Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure a stable and consistent atmosphere around the sample.

TGA Measurement Parameters

-

Temperature Program:

-

Initial Isothermal Step: Hold the sample at a starting temperature of 30 °C for 10-15 minutes to allow the furnace and sample to equilibrate.

-

Heating Ramp: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This heating rate is a good starting point for resolving most thermal events. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution but increase experiment time.

-

Final Isothermal Step: Hold the sample at 800 °C for 10-15 minutes to ensure the completion of all decomposition reactions.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

The following diagram outlines the experimental workflow for the TGA of V₆O₁₃.

Caption: Experimental workflow for the TGA of V₆O₁₃.

Data Interpretation and Expected Results

The analysis of the TGA and DTG curves will provide valuable insights into the thermal decomposition of V₆O₁₃.

Expected TGA Curve Characteristics

The following table summarizes the expected quantitative data from the TGA of V₆O₁₃ under different atmospheres.

| Atmosphere | Expected Thermal Event | Onset Temperature (°C) | Mass Change (%) | Final Product |

| Air | Oxidative Decomposition | > 350 | Gain | V₂O₅ |

| Nitrogen | Inert Decomposition | > 350 | Loss | V₂O₅, VO₂, etc. |

Note: The exact onset temperatures and mass change percentages will depend on experimental conditions such as heating rate and particle size.

Causality of TGA Curve Features

-

Mass Gain in Air: A gradual increase in mass above approximately 350 °C in an air atmosphere would confirm the oxidative transformation of V₆O₁₃ to V₂O₅. The theoretical mass gain for the complete conversion of V₆O₁₃ to V₂O₅ is approximately 3.3%.

-

Mass Loss in Nitrogen: A mass loss in a nitrogen atmosphere above a similar temperature would indicate a decomposition process involving the release of a gaseous species, likely oxygen. The magnitude of the mass loss would correspond to the stoichiometry of the decomposition reaction.

-

DTG Peaks: The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass change. These are crucial for identifying the characteristic decomposition temperatures of the material under specific conditions.

Conclusion: From Data to Deeper Understanding

The thermogravimetric analysis of V₆O₁₃ is a powerful tool for elucidating its thermal stability and decomposition pathways. By carefully controlling the experimental parameters, particularly the atmosphere, and by applying a rigorous analytical approach, researchers can gain a deep understanding of the material's behavior at elevated temperatures. This knowledge is not merely academic; it is fundamental to the rational design and development of robust and reliable devices that leverage the unique properties of this promising vanadium oxide.

References

-

Shi, X.; Du, J.; Jones, T.G.J.; Wang, X.; Liang, H.P. Understanding the Mechanism for Capacity Decay of V6O13-Based Lithium-Metal. Polymer Batteries. ACS Appl. Mater. Interfaces2018 , 10, 29667–29674. [Link]

-

Su, D. S.; et al. Thermal decomposition of divanadium pentoxide V2O5 in vacuum. Fritz Haber Institute of the Max Planck Society. [Link]

-

Zhong, Y.; et al. Synthesis and Electrochemical Performance of V6O13 Nanosheets Film Cathodes for LIBs. Nanomaterials2022 , 12(23), 4269. [Link]

-

Wang, Y.; et al. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications. Chemical Reviews2023 , 123(8), 4545-4616. [Link]

-

Torontech. TGA Sample Preparation: A Complete Guide. Torontech Inc. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Mettler Toledo. Thermogravimetric Analysis (TGA) – Online Training Course. YouTube. [Link]

-

TA Instruments. Operating Procedures: TA Instruments TGA. University of Washington Molecular Analysis Facility. [Link]

-

NETZSCH-Gerätebau GmbH. Influence of the Atmosphere and Sample Shape on TGA Tests Results. NETZSCH-Gerätebau GmbH. [Link]

-

AZoM. Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. AZoM.com. [Link]

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

Sources

Unveiling the Low-Temperature Magnetic Behavior of V₆O₁₃: A Technical Guide

This in-depth technical guide delves into the intricate magnetic properties of the mixed-valence vanadium oxide, V₆O₁₃, at low temperatures. Primarily targeting researchers, scientists, and professionals in materials science and condensed matter physics, this document synthesizes experimental findings and theoretical underpinnings to provide a comprehensive understanding of this fascinating material. V₆O₁₃ has garnered significant attention not only for its fundamental physical properties but also for its potential applications as a cathode material in lithium-ion batteries.[1]

Introduction to Vanadium Oxide V₆O₁₃: A Material of Intrigue

Vanadium oxides are a class of materials renowned for their diverse crystal structures and rich electronic and magnetic properties.[2] Among these, V₆O₁₃ stands out due to its unique layered structure and the presence of vanadium ions in multiple oxidation states (V⁴⁺ and V⁵⁺).[3][4] At room temperature, V₆O₁₃ behaves as a paramagnetic metal.[5] However, as the temperature is lowered, it undergoes a fascinating sequence of phase transitions, culminating in an antiferromagnetically ordered state. Understanding these low-temperature phenomena is crucial for both fundamental scientific curiosity and the technological application of V₆O₁₃.

Crystal and Electronic Structure: The Foundation of Magnetism

V₆O₁₃ crystallizes in a monoclinic system with the C2/m space group at room temperature.[5] Its structure is characterized by layers of VO₆ octahedra, with three crystallographically distinct vanadium sites.[3][5] This layered arrangement provides a two-dimensional character to its physical properties. The presence of both V⁴⁺ (with a d¹ electronic configuration and a localized magnetic moment) and V⁵⁺ (with a d⁰ configuration and no magnetic moment) ions is a key feature that dictates the electronic and magnetic behavior of the material.

Experimental Probes of Low-Temperature Magnetism

A variety of experimental techniques are employed to investigate the magnetic properties of V₆O₁₃ at low temperatures. Each of these methods provides a unique window into the material's behavior.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic response of a material to an applied magnetic field. In the case of V₆O₁₃, temperature-dependent magnetic susceptibility data reveals a distinct transition to an antiferromagnetic state.[5] Above the metal-insulator transition temperature, the material follows the Curie-Weiss law, indicative of paramagnetic behavior arising from the localized magnetic moments of the V⁴⁺ ions.[5]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is instrumental in identifying phase transitions by measuring the heat flow associated with them. For V₆O₁₃, DSC measurements have pinpointed a structural phase transition occurring at approximately 153 K.[5] This transition is a precursor to the magnetic ordering that sets in at a lower temperature.

Neutron Diffraction

Neutron diffraction is an exceptionally powerful technique for determining the magnetic structure of materials.[6][7] Neutrons, possessing a magnetic moment, can scatter from ordered magnetic moments within a crystal lattice, providing direct information about the arrangement of spins in the magnetically ordered state. While detailed neutron diffraction studies on the specific magnetic structure of V₆O₁₃ are not extensively covered in the initial literature survey, it remains the definitive method for elucidating the precise antiferromagnetic spin arrangement.

Specific Heat Measurements

Specific heat measurements provide valuable information about the thermodynamic properties of a material, including phase transitions.[8][9] A sharp anomaly in the specific heat as a function of temperature can signify a magnetic ordering transition. For metals at low temperatures, the specific heat is expected to have contributions from both the lattice (phonons) and the electrons.[9]

Low-Temperature Magnetic Phenomena in V₆O₁₃

The Metal-Insulator and Structural Phase Transition

V₆O₁₃ undergoes a metal-insulator transition, which is accompanied by a structural phase transition at approximately 153 K, as confirmed by differential scanning calorimetry.[1][5] This transition is a hallmark of many vanadium oxides and is driven by strong electron-electron correlations.

Antiferromagnetic Ordering

At a lower temperature, known as the Néel temperature (Tₙ), V₆O₁₃ transitions from a paramagnetic state to an antiferromagnetic state. Experimental data places the Néel temperature for V₆O₁₃ at approximately 55 K.[5] In the antiferromagnetic state, the magnetic moments of neighboring V⁴⁺ ions align in an antiparallel fashion, resulting in no net external magnetic moment in the absence of an applied magnetic field. The observation of a small hysteresis loop in some samples suggests the presence of weak ferromagnetism.[5]

Summary of Key Magnetic Properties

| Property | Value | Experimental Technique |

| Crystal Structure (RT) | Monoclinic (C2/m) | X-ray Diffraction |

| Phase Transition Temperature | ~153 K | Differential Scanning Calorimetry |

| Néel Temperature (Tₙ) | ~55 K | Magnetic Susceptibility |

| High-Temperature Behavior | Paramagnetic (Curie-Weiss law) | Magnetic Susceptibility |

| Low-Temperature Ordered State | Antiferromagnetic (with possible weak ferromagnetism) | Magnetic Susceptibility |

Theoretical Framework: Understanding the Magnetic Interactions

The magnetic behavior of V₆O₁₃ can be understood within the framework of superexchange interactions. In this mechanism, the magnetic coupling between two V⁴⁺ ions is mediated by the intervening non-magnetic O²⁻ ions. The geometry of the V-O-V bonds plays a critical role in determining the nature (ferromagnetic or antiferromagnetic) and strength of these interactions. The antiferromagnetic ordering observed in V₆O₁₃ suggests that antiparallel spin alignment is the energetically favorable configuration at low temperatures.

Caption: A flowchart outlining the key steps in measuring the magnetic susceptibility of V₆O₁₃ using a SQUID magnetometer.

Conclusion and Future Outlook

The low-temperature magnetic properties of V₆O₁₃ are characterized by a structural phase transition followed by antiferromagnetic ordering. These phenomena are intrinsically linked to its unique crystal and electronic structure, particularly the mixed-valence state of vanadium. While significant progress has been made in understanding its behavior, further investigations, especially using neutron diffraction to precisely determine the magnetic structure, are warranted. A deeper understanding of the interplay between its structural, electronic, and magnetic properties will not only advance fundamental science but also aid in the rational design of V₆O₁₃-based materials for energy storage applications.

References

- Liu, L., Zhu, W., Li, S., Bao, Q., & Zhou, J. (2024). Investigation of the influence of VO₂ formation on the structural morphology and magnetic properties in hydrothermally synthesized V₆O₁₃.

-

Zhao, Y., Feng, K., et al. (2025). Preparation of sandwich-structured V₆O₁₃ via direct current magnetron sputtering for high-capacity zinc-ion batteries. Nanoscale. [Link]

- Hakala, B. V., Manousou, D., Glazyrin, K., Crichton, W. A., Friese, K., & Grzechnik, A. (2022). Stability of Wadsley-type vanadium oxides V₂O₅ and V₆O₁₃ at high pressures.

- Suharyana, S., et al. (2025). Neutron Diffraction Study on the Magnetic Structure of Pr₆Fe₁₃Sn.

-

ResearchGate. (n.d.). Crystal structure of V₆O₁₃ along;[6] the V(1)O₆ and V(3)O₆ octahedra... ResearchGate. [Link]

-

Request PDF. (n.d.). Electrochemically Induced Phase Transformation in Vanadium Oxide Boosts Zn-Ion Intercalation. ResearchGate. [Link]

-

Semantic Scholar. (2022). Synthesis and Electrochemical Performance of V₆O₁₃ Nanosheets Film Cathodes for LIBs. Semantic Scholar. [Link]

-

Semantic Scholar. (n.d.). A Refinement of the Crystal Structure of V₆O₁₃. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Magnetization vs. temperature and field a Magnetic susceptibility (χ)... ResearchGate. [Link]

-

ResearchGate. (n.d.). Neutron Diffraction Studies of the Magnetic Oxide Materials. ResearchGate. [Link]

- Corruccini, R. J., & Gniewek, J. J. (1960). Specific heats and enthalpies of technical solids at low temperatures: a compilation from the literature.

- Quantum Design. (n.d.). Heat Capacity of Vanadium Oxide (Heat Capacity Option). Discovery Teaching Labs.

- DSpace. (n.d.).

- DOI. (n.d.).

-

Request PDF. (2025). Microwave-Assisted Synthesis of Metallic V₆O₁₃ Nanosheet as High-Capacity Cathode for Magnesium Storage. ResearchGate. [Link]

-

Chakoumakos, B. C., & Parise, J. B. (2021). Probing Phase Transitions and Magnetism in Minerals with Neutrons. OSTI.GOV. [Link]

Sources

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. discoveryteachinglabs.com [discoveryteachinglabs.com]

Vanadium(IV,V) Oxide (V₆O₁₃): A Comprehensive Technical Guide to its Optical Band Gap

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the optical band gap of Vanadium(IV,V) oxide, V₆O₁₃, a mixed-valence compound of significant interest for its unique electronic and optical properties. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing the optical band gap in V₆O₁₃, the experimental methodologies for its characterization, and the influence of synthesis parameters on its value.

Introduction: The Significance of the Optical Band Gap in V₆O₁₃

Vanadium oxides are a fascinating class of materials renowned for their diverse stoichiometries and rich electronic phase transitions. Among them, V₆O₁₃ stands out due to its metal-insulator transition (MIT) at approximately 150 K.[1] Above this temperature, it behaves as a paramagnetic metal, while below it transitions to an insulating state. This transition is accompanied by significant changes in its electrical and optical properties, making it a promising material for applications such as smart windows, sensors, and cathode materials in lithium-ion batteries.[1]

The optical band gap (Eg) is a fundamental property of a semiconductor or insulator, representing the minimum energy required to excite an electron from the valence band to the conduction band. In the context of V₆O₁₃, the optical band gap in its low-temperature insulating phase is a critical parameter that dictates its interaction with electromagnetic radiation and governs its potential in optoelectronic applications. Understanding and controlling this property is paramount for the rational design of V₆O₁₃-based devices.

The Electronic Structure and its Relation to the Optical Band Gap

The crystal structure of V₆O₁₃ is monoclinic and consists of layers of VO₆ octahedra. This layered structure, with mixed-valence states of vanadium (V⁴⁺ and V⁵⁺), gives rise to a complex electronic band structure. The valence band is primarily formed by hybridized O 2p and V 3d orbitals, while the conduction band is mainly composed of V 3d orbitals.

The magnitude of the optical band gap is intrinsically linked to this electronic structure. Theoretical calculations based on first-principles are instrumental in elucidating the band structure and predicting the band gap.

Theoretical Determination of the Band Gap

First-principles calculations, particularly those employing density functional theory (DFT), are powerful tools for predicting the electronic and optical properties of materials. For V₆O₁₃, theoretical studies provide valuable insights into its band structure.

A notable theoretical value for the band gap of V₆O₁₃ is provided by the Materials Project, which calculates it to be 0.52 eV . This value is derived from DFT calculations and represents the energy difference between the valence band maximum and the conduction band minimum in the calculated electronic band structure.

Experimental Determination of the Optical Band Gap

The optical band gap of V₆O₁₃ is experimentally determined primarily through optical spectroscopy techniques, with UV-Vis spectroscopy being the most common method. The analysis of the absorption spectrum using a Tauc plot is the standard procedure to extract the band gap value.

UV-Vis Spectroscopy and the Tauc Plot Method

UV-Vis spectroscopy measures the absorption of light by a material as a function of wavelength. When a photon with energy greater than or equal to the band gap energy is incident on the material, it can be absorbed, leading to the excitation of an electron to the conduction band. This results in a characteristic absorption edge in the UV-Vis spectrum.

The relationship between the absorption coefficient (α), the incident photon energy (hν), and the optical band gap (Eg) is described by the Tauc equation:

(αhν)n = A(hν - Eg)

where:

-

α is the absorption coefficient

-

h is Planck's constant

-

ν is the frequency of the incident light

-

A is a constant

-

n is an index that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap)

By plotting (αhν)n against hν (a "Tauc plot") and extrapolating the linear portion of the curve to the energy axis (where (αhν)n = 0), the optical band gap (Eg) can be determined.

Experimental Data for V₆O₁₃

While theoretical calculations provide a valuable starting point, experimental validation is crucial. Photoemission and optical studies have experimentally determined the optical energy gap of V₆O₁₃ to be approximately 0.2 eV .[2] This value corresponds to the energy gap that opens up as the material transitions into its insulating state at low temperatures. The discrepancy between the theoretical and experimental values can be attributed to various factors, including the approximations used in the theoretical calculations and the specific conditions of the experimental sample.

The following table summarizes the reported theoretical and experimental optical band gap values for V₆O₁₃:

| Method | Reported Band Gap (eV) | Source |

| Theoretical (DFT) | 0.52 | Materials Project |

| Experimental (Photoemission & Optical) | ~0.2 | Shin et al. (as cited in[2]) |

Synthesis of V₆O₁₃: A Critical Factor Influencing Optical Properties

The synthesis method employed to produce V₆O₁₃ has a profound impact on its crystallinity, morphology, and defect chemistry, all of which can significantly influence its optical band gap. The choice of synthesis protocol is therefore a critical step in tailoring the material's properties for specific applications.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely used method for preparing a variety of vanadium oxides, including V₆O₁₃.[3][4] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave.

Causality Behind Experimental Choices: The hydrothermal method allows for excellent control over the nucleation and growth of crystals, leading to well-defined morphologies and high crystallinity. The temperature, reaction time, and the choice of precursors and reducing agents are key parameters that can be tuned to control the phase purity and stoichiometry of the final product. For instance, the use of a reducing agent is necessary to obtain the mixed-valence V⁴⁺/V⁵⁺ state of V₆O₁₃ from a V⁵⁺ precursor.

Experimental Protocol: Hydrothermal Synthesis of V₆O₁₃

-

Precursor Solution Preparation: A vanadium precursor, such as V₂O₅, is dissolved in a suitable solvent, often with the aid of a reducing agent like oxalic acid or an alcohol.

-

Autoclave Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (typically 150-200 °C) for a predetermined duration (several hours to a day).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried in an oven or vacuum.

Caption: Workflow for the hydrothermal synthesis of V₆O₁₃.

Sol-Gel Synthesis

The sol-gel method is another popular bottom-up approach for synthesizing vanadium oxides.[5] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Causality Behind Experimental Choices: The sol-gel technique offers advantages in terms of producing homogeneous, high-purity materials at relatively low temperatures. It also allows for the easy fabrication of thin films, which are often required for optical measurements. The hydrolysis and condensation reactions of the vanadium precursor are the key steps that govern the formation of the oxide network.

Experimental Protocol: Sol-Gel Synthesis of V₆O₁₃ Thin Films

-

Sol Preparation: A vanadium alkoxide precursor is hydrolyzed by adding water to an alcoholic solution. A catalyst (acid or base) is often used to control the rate of hydrolysis and condensation.

-

Film Deposition: The sol is deposited onto a substrate using techniques such as spin-coating or dip-coating.

-

Gelling and Aging: The deposited film is allowed to gel and age at room temperature.

-

Heat Treatment: The gelled film is then subjected to a controlled heat treatment (annealing) to remove residual organics and crystallize the V₆O₁₃ phase. The annealing temperature and atmosphere are critical parameters that influence the final stoichiometry and crystallinity.

Experimental Workflow for Optical Band Gap Determination

The following diagram illustrates the typical experimental workflow for determining the optical band gap of a synthesized V₆O₁₃ sample.

Caption: Experimental workflow for determining the optical band gap of V₆O₁₃.

Conclusion

The optical band gap of V₆O₁₃ is a key parameter that underpins its potential in a range of technological applications. This guide has provided a comprehensive overview of the theoretical and experimental aspects of the optical band gap of V₆O₁₃. A theoretical value of 0.52 eV has been reported from DFT calculations, while experimental measurements suggest a value of approximately 0.2 eV in its low-temperature insulating phase. The synthesis method plays a crucial role in determining the final properties of the material, with hydrothermal and sol-gel techniques offering versatile routes for the preparation of V₆O₁₃ with controlled characteristics. The standardized experimental workflow, involving synthesis, characterization, and optical measurements followed by Tauc plot analysis, provides a robust framework for the accurate determination of the optical band gap. Further research focusing on the precise control of synthesis parameters to tune the optical band gap of V₆O₁₃ will be instrumental in advancing its application in next-generation electronic and optoelectronic devices.

References

-

Szymanski, N. J., Liu, Z. T. Y., Alderson, T., Podraza, N. J., Sarin, P., & Khare, S. V. (2018). Electronic and optical properties of vanadium oxides from first principles. Computational Materials Science, 148, 204-213. [Link]

- Shin, S., et al. (1995). Metal-insulator transition in V₆O₁₃ probed by photoemission and optical studies. Physical Review B, 52(7), 4785–4791.

- Chen, Y., et al. (2017). Hydrothermal Synthesis of High Specific Capacity Al-doped V₆O₁₃ Cathode Material for Lithium-Ion Battery. International Journal of Electrochemical Science, 12, 1670-1681.

-

Materials Project. (n.d.). V6O13 (mp-18896). Retrieved from [Link]

- Mo, J., Zhang, Y., Xu, Q., Lamson, J. J., & Zhao, R. (2009). Photocatalytic purification of volatile organic compounds in indoor air: A literature review. Atmospheric Environment, 43(14), 2229-2246.

- Tauc, J. (1968). Optical properties and electronic structure of amorphous germanium and silicon.

-

Makuła, P., Pacia, M., & Macyk, W. (2018). How to Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. The Journal of Physical Chemistry Letters, 9(23), 6814-6817. [Link]

- Murphy, A. B. (2007). Band-gap determination from diffuse reflectance measurements of semiconductor films, and application to photoelectrochemical water-splitting. Solar Energy Materials and Solar Cells, 91(14), 1326-1337.

- Livage, J. (1991). Vanadium pentoxide gels.

- Kachi, S., Kosuge, K., & Okinaka, H. (1973). Metal-insulator transition in VnO2n-1.

- Mai, L., et al. (2010). Vanadium Oxide Nanostructures: Synthesis, Properties, and Applications.

Sources

A Guide to the Synthesis and Characterization of V₆O₁₃ Nanostructures for Advanced Applications